N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with phenyl, thiophene-2-carbonyl, and methanesulfonamide groups. Molecular docking studies highlight its strong binding affinity to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, positioning it as a promising antiviral candidate .
Properties
IUPAC Name |
N-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-11-9-15(10-12-17)18-14-19(16-6-3-2-4-7-16)24(22-18)21(25)20-8-5-13-28-20/h2-13,19,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIBUZIDFDQQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound integrates a thiophene moiety and a methanesulfonamide group, enhancing its potential therapeutic applications. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions where hydrazine derivatives react with carbonyl compounds. The general reaction conditions include the use of solvents such as ethanol or dioxane and may require heating under reflux for several hours to ensure complete reaction. Purification can be achieved through techniques like column chromatography or recrystallization.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that pyrazoles can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .
Case Study: Breast Cancer
A study focused on the effects of several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain compounds displayed potent cytotoxicity. When combined with doxorubicin, these derivatives exhibited a synergistic effect, enhancing overall therapeutic efficacy against resistant cancer types .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This compound may similarly exert anti-inflammatory effects through these pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can significantly affect its potency and selectivity towards biological targets. For instance:
- Phenyl Substitution : The presence of phenyl groups has been linked to enhanced anticancer activity.
- Sulfonamide Group : This functional group often contributes to improved solubility and bioavailability, making it a favorable modification in drug design .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O2S |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 1795298-16-6 |
| Anticancer Activity | Inhibits BRAF(V600E), EGFR |
| Anti-inflammatory Activity | COX and LOX inhibition |
| Solubility | Soluble in organic solvents |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features and Substituent Variations
The compound’s pyrazole ring, methanesulfonamide group, and aromatic substituents are shared with several analogs, but differences in substituents modulate biological activity and physicochemical properties.
Table 1: Structural Comparison of Key Analogs
Functional Group Influence on Activity
- Thiophene-2-carbonyl vs. Benzoyl : The thiophene moiety in the target compound may enhance electron-rich interactions in viral protein binding compared to benzoyl groups in analogs .
- Methanesulfonamide : A common pharmacophore in sulfentrazone and the target compound, this group contributes to hydrogen bonding and solubility but diverges in application (antiviral vs. pesticidal) due to auxiliary substituents .
- Triazole vs.
Spectroscopic Differentiation
Antiviral Efficacy
The target compound demonstrates notable docking affinity for MPXV DPol and A42R, alongside analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
Contrast with Sulfentrazone
Sulfentrazone’s herbicidal activity arises from its triazole core and difluoromethyl group, which disrupt plant enzyme systems. Its metabolite, 3-desmethyl sulfentrazone, retains the methanesulfonamide group but lacks the difluoromethyl substituent, altering environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
